6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
CAS No.: 1112026-28-4
Cat. No.: VC6162191
Molecular Formula: C19H13BrN4O4S
Molecular Weight: 473.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1112026-28-4 |
|---|---|
| Molecular Formula | C19H13BrN4O4S |
| Molecular Weight | 473.3 |
| IUPAC Name | 6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
| Standard InChI | InChI=1S/C19H13BrN4O4S/c1-24-18(25)12-6-14-15(27-9-26-14)7-13(12)21-19(24)29-8-16-22-17(23-28-16)10-3-2-4-11(20)5-10/h2-7H,8-9H2,1H3 |
| Standard InChI Key | XWTAVWRXSVILTA-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Br)OCO3 |
Introduction
Structural Characteristics and Molecular Properties
Core Scaffold and Functional Group Composition
The compound features a polycyclic architecture combining a quinazolin-8-one core fused with a dioxolo ring system at positions 4 and 5. The quinazolinone moiety is substituted at position 6 with a sulfanyl-methyl group connected to a 3-(3-bromophenyl)-1,2,4-oxadiazole heterocycle. Key structural attributes include:
-
Quinazolinone system: A bicyclic structure comprising a pyrimidine fused to a benzene ring, with a ketone at position 8.
-
[1, Dioxolo ring: A methylenedioxy group bridging positions 4 and 5 of the quinazoline, enhancing electron density and steric bulk.
-
Oxadiazole substituent: The 1,2,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capacity, is para-substituted with a bromophenyl group .
Table 1: Molecular Properties
The bromine atom at the phenyl ring’s meta position introduces steric hindrance and electron-withdrawing effects, potentially influencing binding interactions in biological systems .
Synthetic Pathways and Optimization
Multi-Step Assembly Strategy
While no explicit synthesis is documented for this compound, convergent routes can be inferred from analogous 1,2,4-oxadiazole-quinazoline hybrids :
-
Quinazolinone Core Formation:
Cyclocondensation of anthranilic acid derivatives with formamide or urea under acidic conditions generates the quinazolin-8-one skeleton. Methylation at position 7 likely occurs via alkylation with methyl iodide. -
1,2,4-Oxadiazole Synthesis:
-
Sulfanyl Linker Installation:
Thioether formation between the quinazolinone’s C6-thiol and the oxadiazolylmethyl bromide completes the structure. Mitsunobu conditions or nucleophilic substitution may facilitate this step .
Critical Reaction Parameters
-
Cyclodehydration: Elevated pH (9.5) minimizes hydrolysis of O-acylamidoxime intermediates, favoring oxadiazole formation .
-
Temperature Control: Heating at 90°C for 2 hours optimizes cyclization efficiency (51–92% yield in analogs) .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
Experimental solubility data remain unreported, but computational predictions suggest:
-
LogP: ~4.8 (similar to analog C₂₀H₁₅BrN₄OS) , indicating moderate lipophilicity suitable for membrane permeation.
-
Aqueous Solubility: Likely low (<10 µM) due to aromatic stacking and limited ionizable groups .
Metabolic Stability
The 1,2,4-oxadiazole ring resists cytochrome P450-mediated oxidation, while the methylenedioxy group may undergo demethylation. Sulfanyl ethers are susceptible to glutathione conjugation, necessitating prodrug strategies for in vivo applications .
Industrial and Research Applications
Drug Discovery Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume